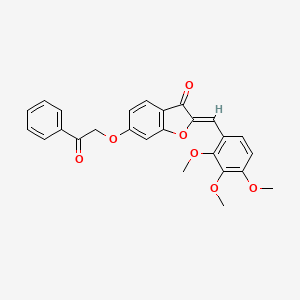![molecular formula C13H11NO3 B2492496 (4'-Nitro[1,1'-biphenyl]-2-yl)methanol CAS No. 500294-19-9](/img/structure/B2492496.png)
(4'-Nitro[1,1'-biphenyl]-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4’-Nitro[1,1’-biphenyl]-2-yl)methanol is an organic compound with the molecular formula C13H11NO3 It is a derivative of biphenyl, where a nitro group is attached to the 4’ position and a hydroxymethyl group is attached to the 2 position of the biphenyl ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol typically involves a multi-step process. One common method starts with the nitration of biphenyl to introduce the nitro group at the 4’ position. This is followed by a formylation reaction to introduce the formyl group at the 2 position. Finally, the formyl group is reduced to a hydroxymethyl group using a reducing agent such as sodium borohydride.
Industrial Production Methods
In an industrial setting, the production of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol may involve similar steps but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
(4’-Nitro[1,1’-biphenyl]-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxymethyl group can undergo nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base.
Major Products Formed
Oxidation: (4’-Nitro[1,1’-biphenyl]-2-yl)carboxylic acid.
Reduction: (4’-Amino[1,1’-biphenyl]-2-yl)methanol.
Substitution: Various ethers and esters depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
(4’-Nitro[1,1’-biphenyl]-2-yl)methanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (4’-Nitro[1,1’-biphenyl]-2-yl)methanol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological molecules. The hydroxymethyl group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4’-Nitro[1,1’-biphenyl]-3-yl)methanol: Similar structure but with the hydroxymethyl group at the 3 position.
(4’-Amino[1,1’-biphenyl]-2-yl)methanol: Similar structure but with an amino group instead of a nitro group.
Eigenschaften
IUPAC Name |
[2-(4-nitrophenyl)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO3/c15-9-11-3-1-2-4-13(11)10-5-7-12(8-6-10)14(16)17/h1-8,15H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWFQKHPKYZHDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![propan-2-yl 4-({5-cyano-[2,3'-bipyridine]-6-yl}sulfanyl)-3-oxobutanoate](/img/structure/B2492415.png)
![5-(4-Fluorophenyl)thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2492417.png)

![6-(indoline-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2492421.png)
![3,5-dimethyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2492422.png)


![N-[4-(3,4-difluorophenyl)-1,3-thiazol-2-yl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2492428.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-[(4-fluorophenyl)sulfanyl]butanamide](/img/structure/B2492429.png)

![3-(4-fluorophenoxy)-N-[4-(3-methoxyazetidin-1-yl)phenyl]benzamide](/img/structure/B2492431.png)
![N-[2-(2,3-Dihydroindol-1-ylsulfonyl)ethyl]but-2-ynamide](/img/structure/B2492433.png)


